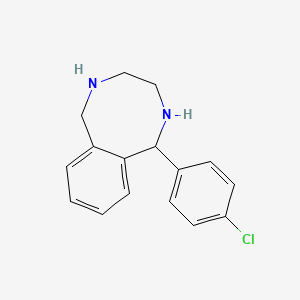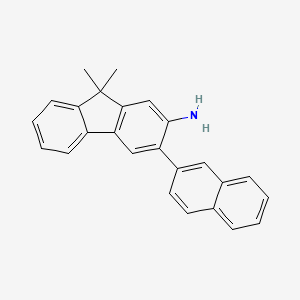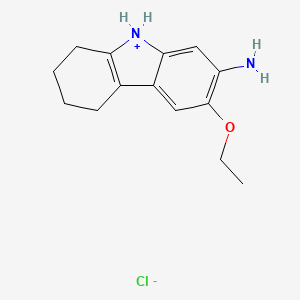
1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 2, and a trichlorophenyl ethyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-aminomethyl ketone with a formylating agent, followed by cyclization to form the isoquinoline core . The reaction conditions typically involve the use of polar solvents such as chloroform, ethanol, or dimethyl sulfoxide, and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methoxy groups and the trichlorophenyl ethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction and reagents used.
Applications De Recherche Scientifique
6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline include other isoquinoline derivatives with different substituents at various positions on the isoquinoline ring. Examples include:
- 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 6,7-dimethoxy-2-methyl-1-phenyl-3,4-dihydroisoquinoline
Uniqueness
The uniqueness of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichlorophenyl ethyl group, in particular, may confer unique interactions with biological targets, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
63937-62-2 |
|---|---|
Formule moléculaire |
C20H22Cl3NO2 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H22Cl3NO2/c1-24-7-6-12-9-19(25-2)20(26-3)10-14(12)18(24)5-4-13-8-16(22)17(23)11-15(13)21/h8-11,18H,4-7H2,1-3H3 |
Clé InChI |
IJLARBWXSSXHNL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C=C3Cl)Cl)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)








